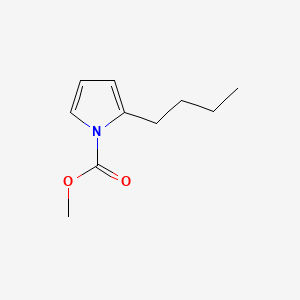

Methyl 2-butyl-1H-pyrrole-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-butyl-1H-pyrrole-1-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a butyl group at the 2-position and a methyl carboxylate group at the 1-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in bioactive molecules and natural products. Characterization methods such as NMR, FTIR, and X-ray crystallography (using tools like SHELX and ORTEP ) are critical for confirming its configuration and intermolecular interactions, including hydrogen bonding patterns .

相似化合物的比较

The following analysis compares Methyl 2-butyl-1H-pyrrole-1-carboxylate with structurally or functionally related compounds, emphasizing molecular features, applications, and safety profiles derived from the provided evidence.

Structural and Functional Analogues

Table 1: Key Comparative Features of this compound and Analogues

Key Comparative Insights

Structural Complexity and Bioactivity: this compound’s pyrrole ring distinguishes it from aliphatic methyl esters (e.g., methyl palmitate, methyl octanoate). The cis-tert-butyl analogue shares a pyrrole core but incorporates a bicyclic system and ketone group, likely increasing steric hindrance and altering metabolic pathways .

Physicochemical Properties :

- Aliphatic methyl esters (e.g., methyl palmitate, MW ~270.45) are larger and more lipophilic than the pyrrole derivative (estimated MW ~185.23), impacting solubility and diffusion rates .

- Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and structural rigidity, influencing their ecological roles in plant resins .

Safety and Handling: The cis-tert-butyl compound requires stringent safety measures (e.g., respiratory protection) due to acute toxicity risks , whereas methyl palmitate and octanoate are generally recognized as safe for cosmetics and food applications .

Analytical Characterization :

- GC-MS and NMR (e.g., LM extract analysis , methyl shikimate characterization ) are standard for ester identification. Pyrrole derivatives may require advanced crystallographic tools (e.g., SHELXL ) for precise structural elucidation.

属性

CAS 编号 |

182551-36-6 |

|---|---|

分子式 |

C10H15NO2 |

分子量 |

181.235 |

IUPAC 名称 |

methyl 2-butylpyrrole-1-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h5,7-8H,3-4,6H2,1-2H3 |

InChI 键 |

HKLRAUOAEJYLJC-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=CN1C(=O)OC |

同义词 |

1H-Pyrrole-1-carboxylic acid, 2-butyl-, methyl ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。